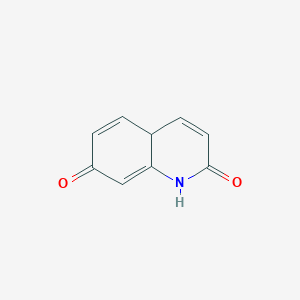

7-Hydroxy-2-(1H)-Quinolinone

Description

Significance within the Quinolinone Class of Heterocyclic Compounds

The quinolinone scaffold is a prominent structural motif found in a vast array of natural products and synthetic molecules with significant biological activities. rsc.orgresearchgate.net Quinolinones, also known as oxo-quinolines, are a versatile subgroup of the quinoline (B57606) family and have been the subject of intense research for decades due to their therapeutic potential. chim.it The class of 2-quinolinones, to which 7-Hydroxy-2-(1H)-quinolinone belongs, is particularly noteworthy for its wide range of pharmacological applications, including use in respiratory diseases and as antiparasitic agents. researchgate.net

The introduction of a hydroxyl group at the 7-position of the 2-quinolone core, as seen in this compound, profoundly influences the molecule's electronic and photophysical properties. This substitution is crucial for its notable fluorescence characteristics and its ability to participate in specific chemical interactions, making it a valuable tool in various research applications. researchgate.net The presence and position of the hydroxyl group can significantly affect the molecule's hydrogen-bonding capabilities and lipophilicity, which in turn can alter its biological activity and interactions with other molecules. nih.gov

Historical Context of Quinolinone Research

The history of quinoline research dates back to the 19th century when quinoline was first isolated from coal tar. numberanalytics.com Its name is derived from quinine (B1679958), a well-known antimalarial drug extracted from the bark of the cinchona tree. numberanalytics.comglobalresearchonline.net This historical connection to antimalarial agents laid the foundation for the extensive exploration of quinoline and its derivatives in medicinal chemistry. numberanalytics.comglobalresearchonline.net

The discovery of nalidixic acid in the 1960s, a by-product of chloroquine (B1663885) synthesis, marked the beginning of the quinolone class of antibiotics. nih.govacs.org This discovery spurred significant research efforts, leading to the development of numerous quinolone derivatives with broad-spectrum antibacterial activity. nih.govacs.org Over the decades, the therapeutic applications of quinolones have expanded beyond antibacterial agents to include anticancer, antiviral, and anti-inflammatory drugs. nih.govmdpi.com The continuous interest in this class of compounds is evidenced by the vast number of publications and reviews dedicated to their synthesis and medicinal applications. researchgate.net

Scope and Research Trajectory of this compound Investigations

Research on this compound has followed a multifaceted trajectory, driven by its intriguing chemical properties and potential applications. A significant area of investigation revolves around its unique photophysical characteristics, particularly its fluorescence. The compound and its derivatives are known to exhibit solvent-dependent tautomerism and the potential for excited-state intramolecular proton transfer (ESIPT). mdpi.commdpi.com This phenomenon, where a proton is transferred within the molecule upon photoexcitation, leads to a large Stokes shift and dual fluorescence, making it a subject of fundamental studies and a candidate for the development of fluorescent probes and molecular switches. researchgate.netdoi.org

In the realm of medicinal chemistry, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. mdpi.com For instance, it is a key intermediate in the synthesis of the antipsychotic drug aripiprazole. google.comgoogle.com Researchers are actively exploring the synthesis of various derivatives of this compound to develop compounds with enhanced biological activities, including antioxidant and anticancer properties. mdpi.com The versatility of the quinolone structure continues to inspire the design and synthesis of new drug candidates targeting a wide range of diseases. chim.itmdpi.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | nih.gov |

| Molecular Weight | 161.16 g/mol | nih.gov |

| IUPAC Name | 7-hydroxy-1H-quinolin-2-one | nih.gov |

| CAS Number | 70500-72-0 | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

1,4a-dihydroquinoline-2,7-dione |

InChI |

InChI=1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-6H,(H,10,12) |

InChI Key |

OAKSLLGJMFQYCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C=C2C1C=CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical and Established Synthetic Approaches

A foundational method for synthesizing 7-Hydroxy-2-(1H)-Quinolinone is the intramolecular Friedel-Crafts cyclization. The Mayer-Shigematsu method involves heating N-(3-hydroxyphenyl)-3-chloropropionamide with aluminum chloride (AlCl₃). google.com This reaction typically results in a mixture of this compound and its isomer, 5-hydroxy-3,4-dihydro-2(1H)-quinolinone. google.com The formation of the 7-hydroxy isomer is generally favored due to lower steric hindrance during the cyclization process. google.com

A modification of this protocol by Shigematsu and colleagues involves the addition of potassium chloride and sodium chloride to the aluminum chloride catalyst. google.com This allows the reaction to proceed at a slightly lower temperature. google.com However, a significant drawback of these methods is the formation of by-products, which necessitates purification by chromatography.

An alternative approach within the Friedel-Crafts framework involves the demethylation and cyclization of N-(3-methoxyphenyl)-3-chloropropionamide using excess aluminum chloride in a solvent like toluene. google.com This method offers the advantage of avoiding isomer formation, leading to a purer product. google.com

| Method | Starting Material | Catalyst/Reagents | Temperature | Key Outcomes |

| Mayer | N-(3-hydroxyphenyl)-3-chloropropionamide | AlCl₃ | High temperatures | Mixture of 7-hydroxy and 5-hydroxy isomers |

| Shigematsu | N-(3-hydroxyphenyl)-3-chloropropionamide | AlCl₃, KCl, NaCl | 155-165°C | Improved reaction conditions, still produces isomers. google.com |

| Demethylation/Cyclization | N-(3-methoxyphenyl)-3-chloropropionamide | AlCl₃ in toluene | 120°C | High purity this compound without isomer formation. google.com |

To improve reaction conditions and scalability, high-boiling point solvents can be employed in the Friedel-Crafts cyclization. google.com Solvents such as N,N-dimethylacetamide facilitate better mixing and heat transfer, which is particularly beneficial for large-scale preparations. google.comgoogle.com Using a high-boiling solvent can lead to a more controlled reaction and improved yields of the desired product. google.comsmolecule.com For instance, the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide in dimethylacetamide at high temperatures has been reported to produce 6-hydroxy-3,4-dihydroquinolinone in high yield and purity. smolecule.com While this example pertains to a different isomer, the principle of using high-boiling solvents to enhance Friedel-Crafts cyclizations is applicable.

| Step | Reactants | Reagents/Conditions | Product | Yield |

| Esterification | Resorcinol, 3-chloropropionyl chloride | Alkaline aqueous medium | (3-hydroxyphenyl)-3-chloropropionate | ~93% smolecule.com |

| Cyclization | (3-hydroxyphenyl)-3-chloropropionate | Anhydrous AlCl₃ in dichloroethane | 7-hydroxy-chroman-2-one | ~85-91% smolecule.com |

| Aminolysis | 7-hydroxy-chroman-2-one | Ammonia gas in methanol | This compound | ~87% smolecule.com |

Modern and Sustainable Synthesis Strategies

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of this compound.

A modern approach involves the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the oxidizing agent. asianpubs.orgasianpubs.org This reaction can be carried out in aqueous media, which significantly reduces the reliance on hazardous organic solvents. asianpubs.orgasianpubs.org The use of stoichiometric amounts of DDQ in a solvent system like tetrahydrofuran (B95107) (THF) and water provides a high yield of this compound with fewer by-products. asianpubs.orgasianpubs.org This method is advantageous due to its reduced environmental impact and potentially shorter reaction times. asianpubs.org DDQ is a powerful oxidizing agent that facilitates the dehydrogenation of the tetrahydroquinolinone to the corresponding quinolinone. rsc.orgnih.gov

The development of catalyst-driven synthetic methods represents a significant advancement in the synthesis of quinolinone derivatives. These modern approaches often focus on improving efficiency, reducing waste, and avoiding harsh reaction conditions.

Palladium-catalyzed reactions, for example, have been utilized for the synthesis of the quinolinone core structure. organic-chemistry.orgmdpi.com These methods can offer high yields and tolerate a variety of functional groups, avoiding the need for harsh acidic conditions often associated with classical methods.

Furthermore, green chemistry approaches, such as microwave-assisted synthesis and the use of nanocatalysts, are being explored to make the synthesis of quinolinones more sustainable. smolecule.comresearchgate.net For instance, the use of Fe₃O₄ nanoparticles on cellulose (B213188) has been shown to enable quinoline (B57606) synthesis in an aqueous phase with the catalyst being reusable for several cycles. smolecule.com While not all of these methods have been specifically applied to this compound, they represent the direction of current research in quinolinone synthesis. nih.gov

Green Chemistry Principles in Synthesis Optimization

The synthesis of quinoline derivatives, including this compound, has increasingly benefited from the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netqeios.com Methodologies have been developed that employ greener solvents like water and ethanol (B145695), utilize microwave irradiation to accelerate reactions, and proceed under solvent-free conditions. researchgate.nettandfonline.comnih.gov

A notable green approach involves the use of inexpensive, non-toxic, and environmentally benign catalysts such as ferric chloride hexahydrate (FeCl₃·6H₂O) in water. tandfonline.com This method offers advantages like shorter reaction times, milder conditions, and improved yields. tandfonline.com Another environmentally benign strategy for synthesizing functionalized quinolin-2(1H)-ones has been developed for aqueous media at ambient temperature, completely avoiding the use of any base or organic solvent. acs.org This protocol is characterized by its operational simplicity, short reaction times (1–8 minutes), excellent yields, and a reusable reaction medium, boasting a favorable E-factor of 1.6. acs.org The use of various green catalysts, such as p-toluenesulfonic acid (p-TSA), cerium nitrate, and potassium carbonate (K₂CO₃), has also proven effective in the synthesis of quinoline analogues. researchgate.netresearchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Quinolinone Derivatives

| Method | Catalyst/Conditions | Solvent | Key Advantages | Reference |

| Microwave-Assisted Synthesis | Microwave irradiation (160 W, 120°C) | Water | Fast, simple, eco-friendly, good yields | tandfonline.com |

| Catalysis in Water | FeCl₃·6H₂O | Water | Environmentally benign, efficient, easy workup | tandfonline.com |

| Base-Free Aqueous Synthesis | Ambient temperature | Water | No base or organic solvent, quantitative yields, short reaction time | acs.org |

| One-Pot Multicomponent Reaction | Solvent-free heating | None | Excellent yields, low cost, short time | nih.gov |

Chemical Reactivity and Derivatization Pathways

The this compound scaffold is a versatile platform for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives. Its reactivity is dictated by the interplay of the hydroxyl group, the lactam (amide) function within the heterocyclic ring, and the aromatic carbocyclic ring.

The oxidation of this compound and its precursors is a key strategy for derivatization. A significant transformation is the dehydrogenation of the corresponding saturated precursor, 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone, to yield the unsaturated 7-hydroxyquinolin-2(1H)-one. This oxidation can be effectively mediated by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). asianpubs.orgasianpubs.org The efficiency of this reaction is sensitive to conditions such as solvent volume and temperature, which can be optimized to improve yields. asianpubs.org For instance, reducing the volume of the solvent (THF) and increasing the temperature from room temperature to 45-50°C was found to increase the product yield significantly. asianpubs.org

The hydroxyl group itself can be oxidized to generate quinone derivatives. smolecule.com Furthermore, oxidation of related quinoline systems can lead to the formation of quinoline-5,8-diones using reagents like Fremy's salt. nih.gov

Table 2: Optimization of DDQ-Mediated Oxidation of 7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone

| Entry | DDQ (equivalents) | Solvent (volumes) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1.8 | 20 | Room Temp. | 24 | 45 | asianpubs.org |

| 2 | 1.8 | 20 | 45-50 | 8 | 63 | asianpubs.org |

| 3 | 1.5 | 10 | 45-50 | 5 | 72 | asianpubs.org |

| 4 | 1.2 | 5 | 45-50 | 3 | 85 | asianpubs.org |

Reduction reactions of this compound primarily target the carbonyl group of the lactam ring. The use of powerful reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can reduce the carbonyl group to yield the corresponding dihydroquinoline derivative. smolecule.com Additionally, functional groups on the quinolinone scaffold can be selectively reduced. For example, a nitro group on the aromatic ring can be reduced to an amino group via catalytic hydrogenation with palladium on carbon (Pd/C), a transformation often used in the synthesis of amino-hydroxyquinoline derivatives. nih.gov

The this compound core is amenable to both nucleophilic and electrophilic substitution reactions. nih.gov The hydroxyl group at the C-7 position can undergo nucleophilic substitution, allowing for its replacement with other functional groups. smolecule.com The quinoline ring system itself can react with nucleophiles, with substitution often occurring at the C-2 or C-4 positions. cutm.ac.in

Electrophilic substitution reactions typically occur on the carbocyclic (benzene) ring. The positions for substitution are directed by the activating hydroxyl group and the deactivating effect of the quinolinone nucleus. Halogenation is a common electrophilic substitution used to create versatile intermediates for further synthesis. rsc.org

Alkylation is a powerful method for modifying the this compound scaffold, with reactions possible at the nitrogen (N-alkylation), the hydroxyl oxygen (O-alkylation), and sometimes at carbon atoms. The selectivity of alkylation is highly dependent on the reaction conditions and the substitution pattern of the quinolinone ring. researchgate.net

O-Alkylation: The hydroxyl group at C-7 can be selectively alkylated. For example, reaction with 1,4-dibromobutane (B41627) leads to the formation of 7-(4-bromobutyloxy)-3,4-dihydro-2-(1H)-quinolinone. francis-press.com The O-alkylation of related 4-hydroxy-2-quinolones has been achieved using alkyl halides with catalysts like silver carbonate or potassium carbonate. arabjchem.orgpreprints.org

N-Alkylation: The nitrogen atom of the lactam can be alkylated, often in competition with O-alkylation. researchgate.net In some cases, methylation occurs exclusively at the nitrogen atom. rsc.org

Selectivity: The competition between N- and O-alkylation is a key aspect. Studies on quinolin-2(1H)-one derivatives show that alkylation with reagents like 2-bromoacetophenone (B140003) under basic conditions can yield a mixture of N- and O-alkylated products, with the N-alkylated product often being major. researchgate.net However, the presence of a substituent at the C-8 position can lead exclusively to O-alkylation. researchgate.net

Table 3: Examples of Alkylation Reactions on Quinolinone Scaffolds

| Substrate | Alkylating Agent | Conditions | Product Type | Reference |

| 7-Hydroxy-3,4-dihydro-2-(1H)-quinolinone | 1,4-Dibromobutane | Base | O-Alkylation | francis-press.com |

| Quinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃, DMF | N- (Major) and O-Alkylation | researchgate.net |

| 8-Methoxyquinolin-2(1H)-one | Chloroacetone | K₂CO₃, DMF | O-Alkylation (Exclusive) | researchgate.net |

| 4-Hydroxy-2-quinolones | Alkyl iodides, Benzyl bromides | Ag₂CO₃ | O-Alkylation | arabjchem.orgpreprints.org |

This compound and its derivatives are valuable building blocks for constructing more complex, fused heterocyclic systems. These cyclization reactions often involve the hydroxyl group and an adjacent reactive site, leading to the formation of new rings.

For example, the Pechmann condensation of a 7-hydroxy-dihydroquinoline derivative with ethyl acetoacetate (B1235776) in the presence of sulfuric acid yields a pyrano[3,2-g]quinolin-2-one, a novel pentacyclic scaffold. preprints.orgpreprints.org Similarly, condensation with dimethylacetylenedicarboxylate (DMAD) can afford furo[3,2-g]quinoline derivatives. preprints.orgnih.gov The reaction of 6-formyl-7-hydroxy-dihydroquinoline derivatives with various methylene-active compounds also leads to the formation of 3-substituted coumarins fused to the dihydroquinoline system. nih.govresearchgate.net These reactions demonstrate the utility of the 7-hydroxy-quinolinone core in generating diverse and complex molecular architectures. rsc.orgbohrium.com

Formation of Hybrid Molecules

The synthesis of hybrid molecules incorporating the this compound scaffold is a significant strategy in medicinal chemistry, aiming to combine its pharmacological properties with those of other bioactive moieties. researchgate.netnih.gov This molecular hybridization can lead to novel compounds with potentially enhanced efficacy, improved safety profiles, or the ability to overcome drug resistance. nih.gov Various synthetic approaches have been developed to covalently link this compound derivatives with other pharmacophores such as cinnamic acids, thiazoles, and benzimidazoles. researchgate.netnih.govresearchgate.net

One common strategy involves the initial synthesis of a functionalized 7-hydroxy-2-quinolinone core, which then serves as a platform for coupling with another molecule. For instance, 7-hydroxy-4-methyl-1-amino-quinolin-2-one can be synthesized and subsequently reacted with other molecules like cinnamic acid to form hybrid structures. ajol.info Another key intermediate, ethyl 7-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, is prepared through the condensation of 2-amino-4-hydroxybenzaldehyde (B13019145) with diethyl malonate. researchgate.net This intermediate's hydroxyl group at the 7-position is a versatile handle for further modifications, such as etherification. For example, it can be reacted with p-chlorophenacyl bromide to form a new ether linkage, creating a hybrid molecule. researchgate.netresearchgate.net

Further modifications, such as halogenation, are also employed to create diverse hybrid structures. The ethyl 7-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate intermediate can undergo bromination with bromine in glacial acetic acid to yield a dibrominated derivative. researchgate.netresearchgate.net This halogenated quinolinone can then be subjected to further reactions, like acetylation of the hydroxyl group, to produce more complex hybrids. researchgate.netresearchgate.net

The following tables detail specific examples of the formation of hybrid molecules starting from derivatives of this compound.

Table 1: Synthesis of this compound-Cinnamic Acid Hybrids

| Starting Material | Reagent(s) | Product | Research Finding |

|---|---|---|---|

| 7-hydroxy-4-methyl-1-amino-quinolin-2-one | Cinnamic acid | 3-(7-hydroxy-4-methyl-2-oxo-2H-quinolin-1-ylamino)-3-phenyl acrylic acid | A new series of hybrid 2-quinolinone derivatives were synthesized. Compound 3 showed cell cycle arrest at the G2/M phase and induced apoptosis in MCF-7 breast cancer cells. ajol.info |

| 3-(7-hydroxy-4-methyl-2-oxo-2H-quinolin-1-ylamino)-3-phenyl acrylic acid | Bromine | 3-(7-hydroxy-4-methyl-3,6,8-tribromo-2-oxo-2H-quinolin-1-ylamino)-3-phenyl acrylic acid | Halogenation of the cinnamic acid-quinolinone hybrid yielded a tribrominated derivative. ajol.info |

Table 2: Synthesis of Hybrid Molecules from Ethyl 7-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

| Starting Material | Reagent(s) | Product | Research Finding |

|---|---|---|---|

| Ethyl 7-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | p-chlorophenacyl bromide, anhydrous potassium carbonate | Ethyl 7-[2-(4-chlorophenyl)-2-oxoethoxy]-2-oxo-1,2-dihydroquinoline-3-carboxylate | A hybrid molecule was formed via etherification at the 7-hydroxy position, linking the quinolinone to a phenacyl moiety. researchgate.netresearchgate.net |

| Ethyl 7-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | Bromine, glacial acetic acid | Ethyl 6,8-dibromo-7-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | Halogenation of the quinolinone ring at positions 6 and 8 was achieved. researchgate.netresearchgate.net |

Table 3: Synthesis of Other this compound Hybrid Molecules

| Starting Material | Reagent(s) | Product | Research Finding |

|---|

These synthetic strategies highlight the versatility of the this compound scaffold in the construction of diverse hybrid molecules for potential therapeutic applications.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental tools for the structural confirmation and elucidation of the electronic characteristics of 7-Hydroxy-2-(1H)-Quinolinone.

¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom. While specific data for the unsubstituted parent compound is often integrated into studies of its derivatives, analysis of closely related structures allows for an accurate assignment of its NMR spectra. The chemical shifts are influenced by the electron-donating hydroxyl group (-OH) and the electron-withdrawing nature of the lactam (amide) ring.

In a typical ¹H NMR spectrum, the protons on the aromatic ring appear in the range of 6.0-8.0 ppm. The proton on the nitrogen (N-H) of the quinolinone ring is typically observed as a broad singlet at a higher chemical shift. In ¹³C NMR, the carbonyl carbon (C2) is a key diagnostic signal, appearing significantly downfield.

Studies on derivatives like (E)-8-(phenyldiazenyl)quinolin-7-ol in DMSO-d₆ provide a close approximation for the expected chemical shifts of the 7-hydroxyquinolinone core. beilstein-journals.org Theoretical calculations using methods like Gauge-Independent Atomic Orbital (GIAO) at the HF/6-31++G(d,p) level of theory are also employed to predict and corroborate experimental chemical shifts for quinoline (B57606) derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the this compound Moiety (Data extrapolated from closely related derivatives and general quinolinone spectra)

| Position | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | N-H | ~11.5 (broad s) | - |

| 2 | C=O | - | ~162 |

| 3 | C-H | ~6.3 (d) | ~121 |

| 4 | C-H | ~7.7 (d) | ~140 |

| 4a | C | - | ~118 |

| 5 | C-H | ~7.4 (d) | ~128 |

| 6 | C-H | ~6.8 (dd) | ~115 |

| 7 | C-OH | - | ~160 |

| 8 | C-H | ~6.7 (d) | ~105 |

| 8a | C | - | ~138 |

Note: s = singlet, d = doublet, dd = doublet of doublets. Chemical shifts are approximate and can vary based on solvent and concentration.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The nominal molecular weight is 161 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, which for the molecular formula C₉H₇NO₂ is 161.0477. innovareacademics.in

The fragmentation of quinoline derivatives upon electron impact is well-studied. For monohydroxyquinolines, a characteristic fragmentation pathway involves the sequential loss of carbon monoxide (CO, 28 Da) and hydrogen cyanide (HCN, 27 Da). mcmaster.ca For this compound, the fragmentation is expected to initiate from the stable molecular ion [M]⁺.

Key Fragmentation Steps:

Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak at m/z = 161.

Loss of CO: A common fragmentation for quinolones is the elimination of a carbon monoxide molecule from the carbonyl group, leading to a fragment ion at m/z = 133. mcmaster.ca

Loss of HCN: Subsequent loss of hydrogen cyanide from the heterocyclic ring can occur, resulting in further fragment ions.

The specific fragmentation pattern serves as a fingerprint for the compound, aiding in its identification in complex mixtures.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Quinoline derivatives are known to absorb light in the UV and visible regions due to π→π* and n→π* transitions of the conjugated system. unesp.br The absorption spectrum of this compound is particularly sensitive to the solvent environment, which can influence the tautomeric equilibrium between the hydroxy (enol) and quinolinone (keto) forms. acs.org

The position of the maximum absorption wavelength (λmax) can shift based on solvent polarity. A bathochromic (red) shift to longer wavelengths upon increasing solvent polarity typically indicates that the excited state is more polar than the ground state. unesp.br For quinoline itself, λmax values shift from 261 nm in hexane (B92381) to 274 nm in DMSO. unesp.br The introduction of substituents, such as the hydroxyl group in this compound, significantly alters the electronic distribution and shifts the absorption maxima. unesp.br

Table 2: Representative UV-Vis Absorption Maxima (λmax) for the Quinolinone Core (Data based on general behavior of quinoline derivatives in different solvents)

| Solvent | Polarity | Expected λmax Range (nm) | Electronic Transition |

| Hexane | Non-polar | ~320 - 330 | π→π |

| Ethanol (B145695) | Polar Protic | ~330 - 345 | π→π |

| DMSO | Polar Aprotic | ~335 - 350 | π→π* |

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H stretch | 3150 - 3000 | Medium-Broad |

| Phenol | O-H stretch | 3400 - 3200 | Broad |

| Carbonyl | C=O stretch | 1670 - 1650 | Strong |

| Aromatic | C=C stretch | 1620 - 1580 | Medium-Strong |

| Aromatic | C-H stretch | 3100 - 3000 | Medium |

| Phenol | C-O stretch | 1260 - 1180 | Strong |

The broadness of the N-H and O-H stretching bands is due to hydrogen bonding, a significant intermolecular force in the solid state of this compound.

7-Hydroxyquinoline (B1418103) and its derivatives are known for their fluorescent properties. researchgate.net The this compound scaffold can serve as the core for fluorescent probes due to its emissive nature upon excitation with UV light. The fluorescence characteristics, including the excitation and emission maxima (λex and λem), Stokes shift, and fluorescence quantum yield (Φf), are highly dependent on the molecular structure and the surrounding environment (solvent, pH). nih.gov

Substitution on the quinolinone ring can significantly enhance its photophysical properties. For instance, the introduction of methyl groups can lead to a notable increase in the fluorescence quantum yield compared to the parent 7-hydroxyquinoline. researchgate.net Derivatives such as 7-(diethylamino)quinolin-2(1H)-one are used to develop probes where interaction with an analyte or inclusion in a macrocycle like cucurbit mdpi.comuril leads to a significant enhancement in fluorescence emission and quantum yield. acs.org

This modulation of fluorescence upon binding makes the quinolinone scaffold valuable for creating "turn-on" fluorescent sensors. acs.org While the quantum yield of the unsubstituted this compound may be modest, its core structure is a key building block for highly sensitive fluorescent probes used in biological imaging and indicator displacement assays. nih.govacs.org

Table 4: Representative Fluorescence Properties of the Quinolinone Core

| Property | Description | Typical Value Range |

| Excitation Maxima (λex) | Wavelength of light absorbed to induce fluorescence | 340 - 410 nm |

| Emission Maxima (λem) | Wavelength of light emitted during fluorescence | 400 - 520 nm |

| Stokes Shift | Difference between λem and λex | 60 - 110 nm |

| Fluorescence Quantum Yield (Φf) | Efficiency of converting absorbed light to emitted light | 0.05 - 0.70 (highly dependent on substitution and environment) |

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a vital role in understanding the properties of this compound. beilstein-journals.orgnih.gov These methods are used to:

Determine Stable Tautomers: Computational studies can accurately predict the relative energies and stabilities of the different tautomeric forms (e.g., the enol vs. keto forms). For most quinolinone derivatives, calculations confirm that the keto (NH) form is thermodynamically more stable than the enol (OH) form. nih.govmdpi.com

Simulate Spectroscopic Data: DFT calculations can simulate NMR, IR, and UV-Vis spectra. nih.gov The calculated chemical shifts and absorption wavelengths often show good agreement with experimental data, aiding in the assignment of complex spectra. acs.org

Investigate Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic transition energies.

Model Proton Transfer: Computational models are crucial for studying reaction mechanisms like intramolecular proton transfer, which is key to the function of some 7-hydroxyquinoline derivatives as molecular switches. mdpi.com These studies can map the potential energy surface for the proton movement in both the ground and excited states. mdpi.com

These computational insights complement experimental findings, providing a deeper understanding of the structure-property relationships in this compound and guiding the design of new functional molecules based on its scaffold. mdpi.com

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio quantum chemical computations are foundational tools for characterizing this compound. acs.orgresearchgate.net These methods are employed to determine optimized geometrical configurations, predict vibrational spectra (IR and Raman), and calculate various electronic parameters. rsc.org Functionals like B3LYP are frequently used with basis sets such as 6-311++G(d,p) to ensure the theoretical predictions align well with experimental findings. researchgate.netrsc.org

Researchers utilize DFT to rationalize the relationship between intrinsic electronic properties, chemical reactivity, and biological activities. acs.org For instance, DFT calculations have been used to corroborate experimental results from NMR and electronic absorption spectra, shedding light on the photophysics of variously substituted 7-hydroxyquinolines. acs.org More advanced ab initio methods, such as the second-order Møller-Plesset perturbation theory (MP2) and the second-order algebraic diagrammatic construction (ADC(2)), are applied to investigate ground-state and excited-state energy profiles with high accuracy, particularly for complex processes like proton transfer. nih.govresearchgate.net These computational studies are instrumental in understanding intramolecular charge transfers and simulating spectra, providing a molecular-level interpretation of experimental data. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is critical for understanding the optical, electrical, reactivity, and chemical stability of this compound. rsc.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key parameter derived from FMO analysis. rsc.org A smaller energy gap generally implies higher chemical reactivity and lower stability. rsc.org For example, in studies of related quinoline derivatives, a compound with the smallest energy gap (ΔE = 2.783 eV) was identified as being comparatively softer and more reactive. rsc.org FMO analysis helps in understanding the electronic behavior of the molecule and is essential for designing molecules with specific electronic and optical properties. researchgate.netacs.org

Table 1: Selected Frontier Molecular Orbital (FMO) Research Findings

| Compound Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives | DFT/B3LYP/6-311++G(d,p) | Compound 3 exhibited the smallest energy gap (ΔE = 2.783 eV), indicating higher reactivity. | rsc.org |

| (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | DFT/B3LYP/6-311G(d,p) | FMO analysis was used to understand the chemical behavior of the title molecule. | researchgate.net |

| Pyrazolo[3,4-g]isoquinoline Derivative | B3LYP | HOMO and LUMO analysis helped determine the molecule's nucleophilicity and electrophilicity. | acs.org |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution across a molecule and identify its reactive sites. tandfonline.com The MEP map illustrates the electrostatic potential on the electron density isosurface, where different colors denote varying potential values. Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. tandfonline.comchemrxiv.org Conversely, blue regions represent electron-deficient areas with positive electrostatic potential, prone to nucleophilic attack. tandfonline.comchemrxiv.org Green areas signify neutral potential. tandfonline.com

For quinoline derivatives, MEP analysis is valuable for understanding intermolecular interactions and predicting reactivity. rsc.orgtandfonline.com The analysis reveals that electron-rich regions are often located around heteroatoms with lone pairs, such as oxygen and nitrogen, while hydrogen atoms can be associated with positive potential. chemrxiv.org This information is crucial for designing drugs and materials with specific interaction properties, as it highlights the sites most likely to engage in hydrogen bonding and other noncovalent interactions. acs.orgchemrxiv.org

Tautomerism and Proton Transfer Studies (Ground and Excited States)

This compound is a prime example of a molecule exhibiting prototropic tautomerism, existing in a solvent-dependent equilibrium between its enol (-OH, 7-hydroxyquinoline) and keto (=O, 7(1H)-quinolinone) forms. acs.org This phenomenon has been extensively studied in both the ground and excited states using a combination of spectroscopic methods and quantum chemical computations. acs.orgmdpi.com While the enol tautomer is generally more stable, the keto form can be observed in protic solvents due to intermolecular, solvent-assisted proton transfer (PT). nih.govmdpi.com

A significant area of research involves derivatives of 7-hydroxyquinoline designed as "proton cranes," which facilitate long-range intramolecular proton transfer. nih.govmdpi.com In these systems, a proton-accepting unit is attached to the quinoline frame, allowing a proton to be transferred over a large distance upon photoexcitation. nih.gov This process, known as excited-state intramolecular proton transfer (ESIPT), is often barrierless. nih.gov Computational studies using DFT and ab initio methods are employed to model the potential energy surfaces of this transfer, revealing that the process involves excitation of the enol form, transfer to an intermediate keto tautomer, followed by intramolecular rotation and relaxation. nih.govbeilstein-journals.org These studies are crucial for designing efficient molecular switches. beilstein-journals.org

Electronic Excitations and Photophysical Properties

The photophysical properties of this compound and its derivatives, such as UV-vis absorption and fluorescence emission, are dictated by their electronic structure. nih.govacs.org Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to investigate the electronic transitions that give rise to these properties. mdpi.comresearchgate.net

Studies on related 7-(dialkylamino)quinolone derivatives show intense absorption maxima that are attributed to an intramolecular charge transfer (ICT) process. nih.govacs.org These compounds often exhibit significant Stokes shifts (the difference between the absorption and emission maxima) and strong solvatofluorochromism, where the emission color changes with solvent polarity, due to a "push-pull" electronic effect. nih.govacs.org TD-DFT calculations help to assign the observed absorption bands and rationalize the nature of the electronic excitations, corroborating experimental findings and providing a deeper understanding of the structure-property relationships that govern the molecule's fluorescence. nih.govresearchgate.net

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of a molecule when it interacts with a biological target, typically a protein. For derivatives of this compound, docking studies have been instrumental in exploring their potential as therapeutic agents by elucidating their interactions with the active sites of various enzymes.

These simulations show that the quinolin-2-one ring is often a key pharmacophore, forming crucial hydrogen bonds with amino acid residues in the target's binding pocket. researchgate.net For example, docking studies have shown that novel quinolin-2-one derivatives can be well-accommodated in the ATP binding site of Glycogen Synthase Kinase-3β (GSK-3β), interacting with key residues like Asp133 and Val135. researchgate.net Similarly, other derivatives have been docked against targets such as human topoisomerase II and the epidermal growth factor receptor (EGFR), revealing specific interactions like π-π stacking and salt bridges that contribute to binding. rsc.orgresearchgate.net These in silico findings are vital for rationalizing observed biological activities and guiding the design of more potent and selective inhibitors. researchgate.net

Table 2: Examples of Molecular Docking Studies with Quinolinone Derivatives

| Compound/Derivative Series | Protein Target | Key Interactions Noted | Reference |

|---|---|---|---|

| Novel quinolin-2-one derivatives | Glycogen Synthase Kinase-3β (GSK-3β) | Hydrogen bonding between the quinoline-2-one ring and Asp133 and Val135 in the ATP binding site. | researchgate.net |

| 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)ones | Human topoisomerase II beta | Exploration of binding interactions with the crystal structure (PDB ID: 4G0U). | rsc.org |

| N-(4-Nitrophenyl)-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carbothioamides | Epidermal Growth Factor Receptor (EGFR) | Two H-bond interactions with Gln791 and Thr854, π-π stacking with Phe856, and a salt bridge with Lys745. | researchgate.net |

| Novel quinoline derivatives | DNA gyrase | Compound 9 showed a high negative binding energy of -9.3 kcal/mol. | nih.gov |

Conformational Analysis and Molecular Switch Properties

The ability of certain 7-hydroxyquinoline derivatives to function as molecular switches is intrinsically linked to conformational changes driven by tautomerism. beilstein-journals.org The "proton crane" concept is central to this functionality, where light irradiation initiates a long-range proton transfer. beilstein-journals.org This process begins with the photoexcitation of the stable enol tautomer, which then undergoes ESIPT to form an excited keto tautomer. nih.govbeilstein-journals.org

This excited keto form undergoes a conformational change, specifically an intramolecular rotation or "twisting," which leads it to a conical intersection where it can relax back to the ground state. beilstein-journals.org This relaxation can populate different ground-state tautomers, effectively "switching" the state of the molecule. beilstein-journals.org Computational studies are essential for mapping these complex potential energy surfaces and understanding the dynamics of the switching process. acs.orgnih.gov However, the efficiency of this switching can be diminished by competitive processes, such as trans-cis (E/Z) isomerization around certain bonds, which is also a subject of detailed computational investigation. nih.govbeilstein-journals.org

Quantum Chemical Parameters Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and reactivity of heterocyclic compounds like this compound. These computational methods provide valuable insights into various molecular properties that are often challenging to determine experimentally. The analysis of quantum chemical parameters offers a detailed understanding of the molecule's stability, reactivity, and potential for intermolecular interactions.

Theoretical investigations into quinoline derivatives often utilize DFT with various basis sets, such as B3LYP/6-311++G(2d,p), to calculate a range of parameters. researchgate.netdergipark.org.tr These parameters include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), global hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and electrophilicity index (ω). researchgate.net

The energies of the frontier molecular orbitals, HOMO and LUMO, are particularly significant. E_HOMO is associated with the molecule's ability to donate electrons, while E_LUMO relates to its electron-accepting capacity. A higher E_HOMO value suggests a greater tendency for the molecule to act as an electron donor, which can be a key factor in its reactivity and interaction with other molecules. Conversely, a lower E_LUMO value indicates a greater propensity to accept electrons.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In contrast, a small energy gap suggests that the molecule is more polarizable and reactive. For quinoline derivatives, these calculations are instrumental in predicting their behavior in various chemical environments. researchgate.nettandfonline.com

From these frontier orbital energies, several global reactivity descriptors can be derived. Ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO) provide quantitative measures of the energy required to remove an electron and the energy released upon gaining an electron, respectively. These values are fundamental to understanding the molecule's redox properties.

Furthermore, parameters like chemical hardness (η = (I-A)/2) and softness (S = 1/η) quantify the molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap and is less reactive, while a soft molecule has a small gap and is more reactive. Electronegativity (χ = (I+A)/2) measures the power of a molecule to attract electrons, and the chemical potential (μ = -χ) indicates the escaping tendency of electrons from a stable system. The electrophilicity index (ω = μ²/2η) provides a measure of the energy lowering due to maximal electron flow between a donor and an acceptor. researchgate.net

Computational studies on related hydroxyquinoline derivatives have demonstrated how these parameters can be correlated with experimental observations, such as their performance as corrosion inhibitors or their biological activity. researchgate.netresearchgate.net For instance, a high E_HOMO and low E_LUMO can be indicative of good corrosion inhibition properties, as they facilitate the molecule's adsorption onto a metal surface.

The following tables provide a representative summary of the types of quantum chemical parameters that are typically calculated for a compound like this compound, based on computational studies of analogous quinoline derivatives.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound (Representative Data)

| Parameter | Value (eV) |

| E_HOMO | -6.2 |

| E_LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Note: These values are representative and can vary depending on the computational method and basis set used.

Table 2: Calculated Global Reactivity Descriptors for this compound (Representative Data)

| Parameter | Value |

| Ionization Potential (I) | 6.2 eV |

| Electron Affinity (A) | 1.8 eV |

| Global Hardness (η) | 2.2 |

| Global Softness (S) | 0.45 |

| Electronegativity (χ) | 4.0 |

| Chemical Potential (μ) | -4.0 eV |

| Electrophilicity Index (ω) | 3.64 eV |

Note: These values are derived from the frontier orbital energies and are representative.

The tautomerism between the 2-quinolone and hydroxyquinoline forms is a critical aspect that influences the electronic properties of these molecules. mdpi.com Quantum chemical calculations are also employed to determine the relative stabilities of these tautomers in different environments, such as in the gas phase or in various solvents. acs.org The calculated energies can predict the predominant tautomeric form under specific conditions, which is essential for interpreting spectroscopic data and understanding the molecule's chemical behavior.

Biological Activities and Mechanistic Insights

Enzyme Inhibition Studies

Derivatives of the quinolinone structure have been investigated as inhibitors of cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes, particularly acetylcholinesterase (AChE), is a key strategy in the management of Alzheimer's disease.

In a study designing potential multitarget small molecules for Alzheimer's disease therapy, a series of quinolinone (QN) and dihydroquinolinone (DQN) derivatives were synthesized and evaluated for their inhibitory activity against human recombinant acetylcholinesterase (hrAChE) and butyrylcholinesterase (hrBuChE). researchgate.net While many of the synthesized compounds showed limited activity, certain derivatives displayed promising inhibition. researchgate.net Notably, compound QN8 emerged as a potent and selective non-competitive inhibitor of hrAChE, with a half-maximal inhibitory concentration (IC50) of 0.29 µM and an inhibition constant (Ki) in the nanomolar range (79 nM). researchgate.net

Another series of novel quinolinone derivatives incorporating a dithiocarbamate (B8719985) moiety was designed as multifunctional AChE inhibitors. tandfonline.com Many of these compounds demonstrated strong and selective inhibition against electric eel AChE (eeAChE). tandfonline.com Compound 4c was identified as the most potent inhibitor against both eeAChE and human AChE (hAChE), with IC50 values of 0.22 µM and 0.16 µM, respectively. tandfonline.com

Table 1: Cholinesterase Inhibition by Quinolinone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| QN8 | hrAChE | 0.29 | Non-competitive | researchgate.net |

| 4c | hAChE | 0.16 | Not specified | tandfonline.com |

| 4c | eeAChE | 0.22 | Not specified | tandfonline.com |

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like serotonin (B10506) and norepinephrine. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases.

Studies on 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone , a reduced form of the parent compound, have shown it to be a weak inhibitor of MAO-A. medchemexpress.comchemsrc.commedchemexpress.comtargetmol.commedchemexpress.com The reported IC50 value for its inhibition of MAO-A is 183 µM. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.comszabo-scandic.commedchemexpress.com The compound was found to have no significant inhibitory effect on the MAO-B isoform. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.com In a separate study focusing on diversely functionalized quinolinones and dihydroquinolinones, none of the tested compounds exhibited significant inhibition of human recombinant MAO. researchgate.net

Table 2: MAO-A Inhibition by a Quinolinone Derivative

| Compound | Target Enzyme | IC50 (µM) | Effect on MAO-B | Source |

|---|---|---|---|---|

| 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | MAO-A | 183 | No effect | medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.com |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Research into the CA inhibitory potential of the quinolinone scaffold has primarily focused on derivatives, particularly those with an amino group at the 7-position. A study of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives found that while they were generally weak inhibitors of the cytosolic human CA isoforms (hCA I and II), they showed more potent inhibition against the tumor-associated transmembrane isoform hCA IX, with inhibition constants (Ki) ranging from 243.6 to 2785.6 nM. nih.gov The membrane-anchored hCA IV was not inhibited by these compounds. nih.gov

Further investigation of 7-Amino-3,4-dihydro-1H-quinolin-2-one revealed isoform-specific inhibition. researchgate.net While it was a weak inhibitor of hCA I, III, IV, VA, VI, and XIII (Ki values from 0.90 to 9.5 µM), it effectively inhibited the cytosolic isoform hCA VII (Ki of 480 nM) and the transmembrane isoforms hCA IX, XII, and XIV (Ki values from 16.1 to 510 nM). researchgate.net Conversely, another study reported that certain quinolinone-amino acid conjugates were inactive as CA inhibitors. core.ac.uk

Table 3: Carbonic Anhydrase Inhibition by a 7-Amino-Quinolinone Derivative

| Compound | Target Enzyme | Ki Value | Source |

|---|---|---|---|

| 7-Amino-3,4-dihydro-1H-quinolin-2-one | hCA VII | 480 nM | researchgate.net |

| hCA IX | 16.1 - 510 nM | researchgate.net | |

| hCA XII | 16.1 - 510 nM | researchgate.net | |

| hCA XIV | 16.1 - 510 nM | researchgate.net |

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. Its inhibition is an established therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. frontiersin.org

The quinoline (B57606) scaffold has been explored for its α-glucosidase inhibitory activity. A study on quinoline–1,3,4-oxadiazole hybrids revealed low micromolar inhibition of α-glucosidase, with IC50 values ranging from 15.85 to 63.59 µM. nih.gov Kinetic studies identified these compounds as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme rather than competing with the substrate at the active site. nih.gov In another investigation, a series of quinazolin-4(3H)-one derivatives were evaluated, with one compound showing potent, competitive inhibition of α-glucosidase with an IC50 of 14.4 µM, a potency about 53 times stronger than the standard drug acarbose. nih.gov

Table 4: Alpha-Glucosidase Inhibition by Quinoline/Quinazolinone Derivatives

| Compound Series | IC50 Range (µM) | Inhibition Type | Source |

|---|---|---|---|

| Quinoline–1,3,4-oxadiazole hybrids | 15.85 - 63.59 | Non-competitive | nih.gov |

| Quinazolin-4(3H)-one derivative (7b) | 14.4 | Competitive | nih.gov |

Quinolone-based compounds are renowned for their antibacterial properties, which primarily stem from the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibiotics. plos.org

A drug discovery program identified novel dual bacterial topoisomerase II inhibitors (NBTIs) based on a quinolone scaffold. plos.org These compounds exhibited potent and equivalent inhibition of both DNA gyrase and topoisomerase IV from Escherichia coli and Staphylococcus aureus. plos.org The compounds were selective for bacterial topoisomerases, showing significantly less activity against human topoisomerase II. plos.org

In another study, a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as novel and potent inhibitors of the DNA gyrase subunit B (GyrB). univie.ac.at The most potent derivatives had IC50 values as low as 0.28 µM and 0.31 µM. These compounds demonstrated antibacterial activity against methicillin-resistant S. aureus (MRSA) strains with minimum inhibitory concentration (MIC) values between 4 and 16 µg/mL. univie.ac.at

Table 5: Inhibition of Bacterial Enzymes by Quinolone Derivatives

| Compound Series/Name | Target Enzyme | Activity Metric | Value | Source |

|---|---|---|---|---|

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | S. aureus GyrB | IC50 | 0.28 µM (f14) | univie.ac.at |

| 0.31 µM (f4) | ||||

| Compound f1 | MRSA/VISA strains | MIC | 4 - 16 µg/mL | univie.ac.at |

| Novel Dual Bacterial Topoisomerase II Inhibitors | E. coli & S. aureus DNA gyrase/topo IV | IC50 | Potent dual inhibition | plos.org |

Beyond their role as antibacterial agents, quinolone derivatives have also been investigated as inhibitors of human DNA topoisomerases for potential anticancer applications. tandfonline.com These enzymes regulate the topology of DNA and are crucial for cell proliferation, making them a validated target in oncology. mdpi.com Inhibitors typically act as "poisons" by stabilizing the transient covalent complex between the topoisomerase and DNA, which leads to DNA strand breaks and subsequent cell death. tandfonline.com

Research on hybrid molecules connecting 4-methyl-(1H)-quinolin-2-one and benzimidazole (B57391) showed that some derivatives possessed potent anticancer activity against the MCF-7 breast cancer cell line. researchgate.net These compounds were found to inhibit DNA synthesis and induce cell cycle arrest. researchgate.net Other research has also pointed to the ability of quinolone alkaloids to exert strong inhibitory effects on DNA topoisomerases. researchgate.net The mechanism involves blocking the DNA-topoisomerase complex after the nucleic acid has been cleaved. nih.gov

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibiting VEGFR-2 is a key strategy in cancer therapy. nih.gov Derivatives of the 7-hydroxy-2-(1H)-quinolinone scaffold have demonstrated potential as VEGFR-2 inhibitors.

The design of these inhibitors often involves creating hybrid molecules that combine the quinolinone core with other pharmacophores known to interact with the VEGFR-2 active site. researchgate.netmdpi.com For instance, the combination of a quinolinone and a phenyl or 4-methoxyphenyl (B3050149) ring has been shown to be favorable for potent VEGFR-2 inhibitory activity. nih.gov Specifically, certain phenyl quinolinone analogs with a 4-chlorophenyl ring have exhibited the most potent activity. nih.gov

Key structural features for effective VEGFR-2 inhibition include a heteroaromatic structure, a spacer moiety, a hydrogen bond donor/acceptor (HBD/HBA) pharmacophore, and a terminal hydrophobic moiety. researchgate.net The quinoline-2(1H)-one structure can form a dual hydrogen bond with the amino acid Cys919 in the hinge region of the VEGFR-2 enzyme. rsc.org

Several studies have reported the synthesis and evaluation of various this compound derivatives with significant VEGFR-2 inhibitory activity. For example, compounds with IC₅₀ values in the nanomolar range have been identified, with some being as potent as the established drug sorafenib. nih.gov The introduction of a sulfonamide moiety at the N-3 position of a related quinazoline (B50416) structure has also been shown to increase VEGFR-2 inhibitory activity. nih.gov

Table 1: Examples of Quinolinone Derivatives and their VEGFR-2 Inhibitory Activity

| Compound | Modification | IC₅₀ (VEGFR-2) | Reference |

|---|---|---|---|

| Compound 18 | Phenyl quinolinone analog | 48.8 nM | nih.gov |

| Compound 19 | Phenyl quinolinone analog | 51.09 nM | nih.gov |

| Compound 20 | Phenyl quinolinone analog | 62.7 nM | nih.gov |

| Difluorophenyl analog 1 | Hydroxy and fluorine substituted phenyl ring | 0.0070 μM | nih.gov |

| Compound 14 | Thiomethyl ester and fluorophenyl ring conjugated to quinazoline | 192 nM | nih.gov |

| Compound 12c | Pyrazole–pyrazolone hybrid | 0.83 μM | mdpi.com |

| Compound 14f | Pyrazole–pyrazolone hybrid | 0.22 μM | mdpi.com |

| Compound 72a | Not specified | 0.067 μM | mdpi.com |

| Compound 83k | Demethylated derivative | 0.067 μM | mdpi.com |

| Compound 84c | Demethylated derivative | 0.085 μM | mdpi.com |

| Compound 91b | Pyrimidine (B1678525) derivative | 0.53 μM | mdpi.com |

| Compound 91e | Pyrimidine derivative | 0.61 μM | mdpi.com |

| Compound 9 | Benzo[g]quinazolin bearing benzenesulfonamide | 0.64 µM | nih.gov |

| Compound 15 | Quinoxaline-2(1H)-one derivative | 1.09 µM | researchgate.net |

| Compound 17b | Quinoxaline-2(1H)-one derivative | 1.19 µM | researchgate.net |

MAP Kinases Pathway Inhibition

The Mitogen-Activated Protein (MAP) kinase pathway is a crucial signaling cascade that regulates various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. Some derivatives of 2-quinolone have been investigated for their ability to inhibit components of the MAP kinase pathway, such as ERK2. researchgate.net

For instance, two series of compounds, diethyl 2-[2-(substituted-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono]succinates and 1-(2-oxo-1,2-dihydroquinolin-4-yl)-1H-pyrazoles, were designed and synthesized to explore their potential as MAP kinase pathway inhibitors. researchgate.net Molecular docking studies have been employed to understand the binding interactions of these compounds with the ATP-binding site of ERK2. researchgate.nethelsinki.firesearchgate.net

Anticancer Research Perspectives

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a variety of biological targets and exhibit diverse pharmacological properties, including anticancer activity. mdpi.com

Inhibition of Cell Proliferation

Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.net For example, a series of new 7-hydroxy quinolinone derivatives based on a 7-hydroxy-4-methyl-2-oxo-1-amino quinolone parent structure showed potent cytotoxicity against the MCF-7 breast cancer cell line. nih.gov Similarly, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have displayed potent cytotoxicity against several tumor cell lines at sub-micromolar concentrations. nih.gov

The antiproliferative effects of these compounds are often evaluated using in vitro assays on cancer cell lines such as HeLa (cervical cancer), K-562 (leukemia), and MCF-7 (breast cancer). nih.gov The cytotoxic results often indicate selectivity towards cancerous cells over normal cells. nih.govnih.gov For instance, certain N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives showed inhibitory activity against Caco-2 (colorectal adenocarcinoma) and HCT-116 (colon cancer) cell lines with less than 10% growth reduction in normal skin fibroblast cells. nih.gov

Induction of Apoptosis

A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is often characterized by morphological changes such as chromatin condensation and nuclear fragmentation. nih.gov

Several studies have shown that these compounds can trigger apoptosis through various pathways. For example, some derivatives increase the level of active caspase-3, a key executioner caspase in the apoptotic cascade, suggesting the involvement of the mitochondrial pathway. nih.govresearchgate.net The induction of apoptosis has been confirmed using techniques like fluorescence-activated cell sorting (FACS) analysis, which can detect apoptotic cells in a population. nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound derivatives can also inhibit cancer cell growth by causing cell cycle arrest at specific phases, preventing the cells from dividing and proliferating. nih.govnih.gov

G2/M Phase Arrest: Several studies have reported that these compounds can induce cell cycle arrest at the G2/M phase. nih.govnih.gov For instance, treatment of HL-60 and H460 cancer cells with a potent 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative led to a significant increase in the percentage of cells in the G2/M phase. nih.gov Similarly, certain tetrahydroquinolinone derivatives induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death. nih.gov Some quinoline derivatives can inhibit key checkpoints in the G2 phase, leading to an accumulation of cells that cannot proceed to mitosis. researchgate.net

G1 Phase Block: Some quinolone derivatives have been shown to cause an accumulation of cells in the G1 phase of the cell cycle, indicating a block at the G1/S transition. uzh.chnih.gov This can be mediated by inhibiting the expression of key proteins involved in this transition, such as cyclin D1, cyclin E, and CDK4. nih.gov

S Phase Arrest: Certain quinolinone derivatives can also arrest the cell cycle in the S phase. nih.govresearchgate.net This may occur through the disruption of DNA synthesis or repair processes. researchgate.net For example, some potent derivatives have been shown to intercalate with DNA during the S phase, leading to programmed cell death. nih.gov

Table 2: Cell Cycle Arrest Mechanisms of Quinolinone Derivatives

| Compound/Derivative Type | Cell Line(s) | Arrest Phase | Reference |

|---|---|---|---|

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | HL-60, H460 | G2/M | nih.gov |

| Tetrahydroquinolinone derivative (4a) | A549, HTC-116 | G2/M | nih.gov |

| 7-hydroxy quinolinone derivatives (6 and 8) | MCF-7 | S and G2/M | researchgate.net |

| 6-nitro-2-p-tolylquinolin-4(1H)-one (5a) | HeLa, K-562, MCF-7 | S | nih.gov |

| Naphthoquinone derivatives (UPD-176, UPD-787, UPD-790) | HeLa, U2OS | G2/M | uzh.ch |

| Naphthoquinone derivatives (UPD-596, UPD-738, UPD-786, UPD-793, UPD-795) | HeLa, U2OS | G1 | uzh.ch |

| 8-Nitro quinoline-thiosemicarbazone analogue (9e) | MCF-7 | G1/S and G2/M | researchgate.net |

DNA and Protein Synthesis Inhibition

The anticancer activity of this compound derivatives can also be attributed to their ability to inhibit fundamental cellular processes like DNA and protein synthesis.

Some quinolinone derivatives have shown potent DNA synthesis inhibitory activity, with some compounds demonstrating activity comparable to the established anticancer drug Doxorubicin (B1662922). researchgate.net These compounds can interact with DNA, leading to its damage and hindering replication. mdpi.comnih.gov The fluorescent properties of some 7-hydroxy-4-methyl-2(1H)-quinolone derivatives have been utilized to detect hydroxyl radicals associated with DNA damage. medchemexpress.com

Furthermore, there is evidence to suggest that certain structurally unique small molecules containing adamantane (B196018) groups, which are also found in some quinolinone derivatives, can inhibit protein synthesis. semanticscholar.org

Selectivity against Cancer Cell Lines

Derivatives of the 7-hydroxy-2(1H)-quinolinone scaffold have demonstrated notable cytotoxic activity against a range of human cancer cell lines. Research has highlighted not only the potency but also the selectivity of these compounds, a critical attribute for potential therapeutic agents. Studies have shown that certain quinolone and quinoline derivatives exhibit significant cytotoxicity against cancerous cells while remaining largely inactive against healthy normal cell lines, such as baby hamster kidney cells (BHK-21). patsnap.com

Hybrid molecules incorporating the 7-hydroxy-4-methyl-2-quinolinone core have been synthesized and evaluated for their in vitro cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7. nih.gov Some of these compounds exhibited potent anticancer activity comparable to the established chemotherapeutic drug Doxorubicin. nih.gov Similarly, other tetrahydroquinolinone derivatives have shown strong cytotoxicity toward colon (HTC-116) and lung (A549) cancer cell lines. bohrium.com For instance, the compound 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid was found to reduce the cellular growth of MCF-7 cells by 82.9%. patsnap.com The selectivity of these compounds suggests a targeted interaction with pathways or proteins that are specific to or overexpressed in cancer cells. patsnap.com

| Derivative Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Hybrid 7-hydroxy-4-methyl-2-quinolinones | MCF-7 (Breast) | Potent cytotoxicity, comparable to Doxorubicin | nih.gov |

| Tetrahydroquinolinone derivatives | A549 (Lung) | Potent cytotoxicity | bohrium.com |

| Tetrahydroquinolinone derivatives | HTC-116 (Colon) | Potent cytotoxicity | bohrium.com |

| Quinolone derivatives | K-562 (Bone Marrow) | Moderate growth inhibition | patsnap.com |

| Quinolone derivatives | HeLa (Cervical) | Moderate growth inhibition | patsnap.com |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% reduction in cellular growth | patsnap.com |

Molecular Target Identification in Oncological Contexts

The anticancer effects of quinolinone derivatives are rooted in their interaction with specific molecular targets crucial for cancer cell proliferation and survival. A primary mechanism identified for quinolones is the inhibition of type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. asm.orgacs.org By stabilizing the enzyme-DNA complex, these compounds can lead to double-strand breaks and ultimately trigger cell death.

Beyond topoisomerases, several other oncologically relevant targets have been identified. Certain 4-hydroxy-2-quinolinone derivatives have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in a signaling pathway that is frequently overactive in cancer. Other molecular targets for quinoline derivatives include tubulin, protein tyrosine kinases, and histone deacetylases. bohrium.comasm.org Inhibition of these targets can disrupt microtubule dynamics, interfere with cell signaling, and alter gene expression, respectively, often culminating in cell cycle arrest, commonly at the G2/M phase, and the induction of apoptosis. bohrium.comasm.org For example, specific 7-hydroxy quinolinone derivatives were found to activate effector caspase-3, a key executioner of apoptosis, leading to programmed cell death through the mitochondrial pathway. nih.govbohrium.com

Antimicrobial Efficacy and Mechanisms

Antibacterial Activity

The 2(1H)-quinolinone core is a well-established pharmacophore in the development of antibacterial agents. Derivatives of 7-hydroxy-2(1H)-quinolinone have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Synthesized 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl benzoate (B1203000) derivatives have shown significant activity against pathogens such as Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). The efficacy of some of these derivatives has been reported to be comparable to the standard antibiotic ciprofloxacin. Further modifications, such as the creation of chalcone (B49325) derivatives from an 8-hydroxyquinoline (B1678124) scaffold, have also yielded compounds with notable antibacterial activity, with minimum inhibitory concentration (MIC) values reported at 100 µg/ml. The antibacterial potential is often enhanced by the presence of specific substituents on the quinolinone ring system.

| Derivative Class/Compound | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl benzoates | Bacillus subtilis | Comparable to ciprofloxacin | |

| 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl benzoates | Staphylococcus aureus | Promising | |

| 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl benzoates | Escherichia coli | Significant | |

| 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl benzoates | Pseudomonas aeruginosa | Notable | |

| (2E)-1-(8-hydroxyquinolin-7-yl)-3-(Aryl) prop-2-en-1-one | Various bacteria | MIC = 100 µg/ml | |

| 7-((4-((3-fluoro-4-morpholinophenyl)amino)-6-(arylamino)-1,3,5-triazin-2-yl)oxy)-3,4-dihydroquinolin-2(1H)-one | Proteus vulgaris | Active |

Antifungal Activity

In addition to their antibacterial properties, derivatives of 7-hydroxy-2(1H)-quinolinone have been screened for their efficacy against various fungal pathogens. Research has demonstrated that compounds incorporating the quinolinone scaffold can exhibit significant antifungal activity.

For instance, a series of 7-hydroxy-4-methylquinolin-2(1H)-one derivatives were synthesized and showed activity against fungi such as Aspergillus niger. Similarly, quinolinone derivatives tethered to a 1,3,5-triazine (B166579) moiety have been evaluated against Aspergillus niger and Candida albicans, with nystatin (B1677061) used as a standard for comparison. While some novel quinolone derivatives have shown potent activity against certain fungi, others have been found to be inactive against strains like Candida albicans, indicating that the antifungal spectrum is highly dependent on the specific structural modifications of the quinolinone core.

Disruption of Cell Membrane Integrity

While the primary antibacterial mechanism for many quinolone antibiotics involves the inhibition of intracellular enzymes like DNA gyrase, a growing body of evidence suggests that certain quinoline derivatives exert their antimicrobial effects by directly targeting and disrupting the bacterial cell membrane.

One such derivative, HT61, has been shown to preferentially bind to anionic phospholipids (B1166683) within the Staphylococcus aureus cell membrane. This interaction leads to structural instability, causing membrane depolarization, potassium efflux, and leakage of other intercellular components, ultimately resulting in cell death. Further studies using neutron reflectometry on model lipid bilayers confirmed that HT61 induces significant structural damage to membranes, with the effect being more pronounced in membranes with a higher content of anionic lipids. Similarly, research on the novel quinoline derivative Qa5 demonstrated that its mechanism against Xanthomonas oryzae involves disrupting the integrity of the bacterial cell membrane. Transmission electron microscopy (TEM) studies of isatin-quinoline conjugates have also provided visual proof of this mechanism, showing altered cell membranes and cytoplasmic vacuoles in treated MRSA cells, confirming that these compounds cause cell death by disrupting membrane integrity.

Anti-inflammatory Properties

The quinoline and quinolinone scaffolds are recognized for their anti-inflammatory potential. Derivatives of 7-hydroxy-2(1H)-quinolinone have been investigated as multi-target agents that can modulate inflammatory pathways.

One of the mechanisms underlying their anti-inflammatory action is the inhibition of key enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX). In one study, quinolinone-carboxamide derivatives were identified as potent inhibitors of soybean LOX, with some compounds showing an IC50 value as low as 10 μM. Furthermore, certain quinoline derivatives have been shown to significantly inhibit the production of pro-inflammatory cytokines. For example, compound 6d (a complex quinoline derivative) was found to inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in mouse macrophages in a dose-dependent manner. Indeno[1,2-c]quinoline derivatives have also been identified as potent dual inhibitors of neutrophil elastase release and superoxide (B77818) anion generation, both of which are critical components of the inflammatory response. These findings underscore the potential of the 7-hydroxy-2(1H)-quinolinone framework in the development of novel anti-inflammatory agents.

Other Reported Biological Activities

The 2-quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a wide array of compounds with diverse pharmacological properties. mdpi.com Derivatives of this heterocyclic system have been extensively investigated, revealing a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and analgesic effects. mdpi.commdpi.com This section details several other significant biological potentials associated with this compound and its related structures.

Neuroprotective Potentials

The quinoline and quinolinone core structures are featured in various compounds investigated for their potential to protect nerve cells from damage. mdpi.comontosight.ai Research has explored derivatives of the 2(1H)-quinolone skeleton for their neuroprotective properties, particularly as antagonists for ionotropic glutamate (B1630785) receptors like AMPA and kainate, which are implicated in excitotoxic neuronal injury.

One area of investigation involves the synthesis of 2(1H)-quinolones with acidic groups at the 3-position. acs.org Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinolone ring, as well as the type of acidic moiety, are crucial for activity and selectivity. acs.org For instance, the compound 6,7-dichloro-2(1H)-oxoquinoline-3-phosphonic acid has been identified as a selective AMPA/kainate antagonist. acs.org In a global ischemia model in gerbils, this compound demonstrated a neuroprotective effect equivalent to the reference antagonist NBQX. acs.org

Another class of neuroprotective agents based on this scaffold is the quinolylnitrones. nih.gov (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (QN23) has been highlighted as a potent antioxidant and a neuroprotective agent both in vitro and in vivo. nih.gov Further research led to the development of new quinolylnitrones designed to improve efficacy for ischemic stroke therapy. nih.gov

Table 1: Examples of 2(1H)-Quinolinone Derivatives with Neuroprotective Potential

| Compound Name | Derivative Type | Reported Neuroprotective Mechanism/Finding | Reference(s) |

|---|---|---|---|

| 6,7-dichloro-2(1H)-oxoquinoline-3-phosphonic acid | 3-Phosphonic acid quinolinone | A selective AMPA/kainate antagonist with neuroprotective effects in a gerbil global ischemia model. | acs.org |

| (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (QN23) | Quinolylnitrone | A potent antioxidant agent with a strong neuroprotective profile in models of neuronal injury. | nih.gov |

Antiplatelet Activity

Several derivatives of the 2(1H)-quinolinone structure have been reported to possess antiplatelet activity, which is the ability to inhibit the aggregation of platelets. researchgate.net This activity is often linked to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, which are involved in regulating platelet function. nih.gov